REACTION_CXSMILES
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[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.CC([O-])(C)C.[K+].C[N:17]1C(=O)CCC1>>[N:1]1([NH2:17])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:1.2|
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N1C=CC2=CC=CC=C12
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC(C)(C)[O-].[K+]
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Name
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solution
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Quantity
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2.2 kg
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Type
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reactant
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Smiles
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|
Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N1C=CC2=CC=CC=C12
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Name
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Quantity
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116.3 L
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
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stir at about 50 rpm and at a temperature of about 17–25° C. for the remainder of the process
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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purge
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Type
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TEMPERATURE
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Details
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slight exhaust, while the reactor temperature is maintained at 19–23° C
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Type
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ADDITION
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Details
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With agitation (ca. 130 rpm), charge 33.8 kg (32.8 kg corrected for 97% purity) HOSA in three portions (ca. 15.8 kg, 9.0 kg and 9.0 kg) through the manhole ca. 15–30 min apart
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Type
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CUSTOM
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Details
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exotherm of 10–15° C. temperature rise
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Type
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TEMPERATURE
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Details
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Circulate chilled water through the jacket or use gentle jacket
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Type
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TEMPERATURE
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Details
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heating
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Type
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TEMPERATURE
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Details
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to maintain a pot temperature of 20–35° C. (preferably 30–35° C.
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Type
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DISSOLUTION
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Details
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dissolution)
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Type
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DISSOLUTION
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Details
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dissolution after 1–2 h agitation
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Type
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ADDITION
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Details
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charge 15.8 kg (15.6 kg corrected for 99% purity) indole through the manhole
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Type
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DISSOLUTION
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Details
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After dissolution (several minutes)
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Type
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TEMPERATURE
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Details
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cool the contents of the reactor to a temperature of about 0–5° C. (−5 to 15° C.)
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Type
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TEMPERATURE
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Details
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maintain a temperature at around 0–5° C. (−5 to 15° C.) for the remainder of the process
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Type
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CUSTOM
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Details
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Step 2—Preparation of the potassium tert-butoxide solution: A 50-gal glass-lined steel reactor equipped with an empty condenser line
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Type
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ADDITION
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Details
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is charged with 122.6 kg (118.7) NMP under nitrogen
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Type
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CUSTOM
|
Details
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purge
|
Type
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TEMPERATURE
|
Details
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slight exhaust, while maintaining the reactor temperature around 17–19° C. (15–22° C.)
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Type
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ADDITION
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Details
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Charge 67.0 kg (63.7 kg corrected for 95% purity) potassium tert-butoxide (KOtBu) through the manhole at agitation ca. 150 rpm (100–200 rpm)
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Type
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CUSTOM
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Details
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to 20–25° C
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Type
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TEMPERATURE
|
Details
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Cool if necessary
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Type
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CUSTOM
|
Details
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temperature below 25° C
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Type
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DISSOLUTION
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Details
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After dissolution
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Type
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CUSTOM
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Details
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(within 15–60 min)
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Type
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ADDITION
|
Details
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Step 3—Amination: A 150-gal glass-lined steel reactor is charged with 47.0 kg (45.5 L) NMP under nitrogen
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Type
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CUSTOM
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Details
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purge
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Type
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TEMPERATURE
|
Details
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slight exhaust, and cool to 10–22° C. with agitation at about 180 rpm
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Type
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CUSTOM
|
Details
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prepared above in steps 1 and 2 at the following rates
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Type
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CUSTOM
|
Details
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and KOtBu solution from step 2 at a rate of 1.0 L/min=1.0 kg/min for 187.4 min total time through sparging tubes (⅜-in o.d. 304 SS tubing)
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Duration
|
187.4 min
|
Type
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CUSTOM
|
Details
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about 180 degrees
|
Type
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TEMPERATURE
|
Details
|
while maintaining good agitation (>180 rpm)
|
Type
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TEMPERATURE
|
Details
|
maintaining the reaction temperature at about 15–30° C.
|
Type
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TEMPERATURE
|
Details
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preferably 24–30° C., using chilled water cooling
|
Type
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CUSTOM
|
Details
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Monitor the progress of the reaction
|
Type
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CUSTOM
|
Details
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by withdrawing samples of the reaction mixture for HPLC assay
|
Type
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ADDITION
|
Details
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as further detailed below, at 0.5 equiv. intervals of HOSA charged (every 43 min, 35 sec during the simultaneous reagent
|
Duration
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35 s
|
Type
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ADDITION
|
Details
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Continue the simultaneous proportional feed until all of the reagents (133.5 mole scale) have been charged
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Type
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WASH
|
Details
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Rinse both of the reactors from steps 1 and 2 with L NMP each and
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Type
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WASH
|
Details
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rinse to the 150-gal reactor in this step
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Type
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CUSTOM
|
Details
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as is, for the next step in the preparation of N-propylidene-1H-indol-1-amine
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Name
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Type
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|
Smiles
|
N1(C=CC2=CC=CC=C12)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |